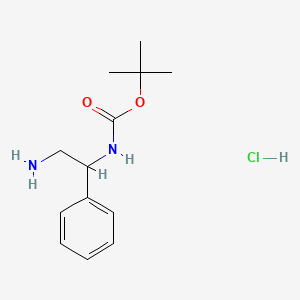

2-(Boc-amino)-2-phenylethylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDOFMYIHYSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for 2-(Boc-amino)-2-phenylethylamine Hydrochloride: A Guide to Selective Monoprotection

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 2-(tert-butoxycarbonyl-amino)-2-phenylethylamine hydrochloride. This compound is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of peptidomimetics and other complex pharmaceutical intermediates[1]. The core of this synthesis lies in the selective mono-N-Boc protection of the corresponding diamine precursor, 1-phenyl-1,2-ethanediamine. This document elucidates a robust strategy based on in situ monoprotonation to achieve high selectivity, thereby preventing the common side reaction of di-protection. We will detail the mechanistic rationale behind each step, present a detailed experimental workflow, and provide the necessary data for process validation, targeting researchers and scientists in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

The 2-phenylethylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds and therapeutic agents[2][3]. The introduction of vicinal amino groups, as seen in 1-phenyl-1,2-ethanediamine, offers multiple points for molecular elaboration. However, the synthetic utility of such diamines is often contingent on the ability to selectively functionalize one amino group while leaving the other free for subsequent reactions.

The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability in basic and nucleophilic conditions and its facile cleavage under mild acidic conditions[4]. The primary challenge in synthesizing 2-(Boc-amino)-2-phenylethylamine is achieving selective mono-protection over di-protection. Simply reacting the diamine with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) often yields a statistical mixture of unprotected, mono-protected, and di-protected products, necessitating tedious chromatographic separation.

The strategy detailed herein overcomes this challenge by exploiting the difference in basicity between a free amine and a protonated ammonium salt. By treating the starting diamine with precisely one equivalent of hydrochloric acid (HCl), we selectively form the mono-hydrochloride salt. The protonated amino group is no longer nucleophilic, directing the subsequent reaction with (Boc)₂O exclusively to the remaining free amine. This "one-pot" approach is efficient, scalable, and provides the mono-protected product in high yield and purity[5][6].

Synthetic Scheme and Mechanistic Rationale

The overall transformation proceeds in two main stages within a single pot, starting from 1-phenyl-1,2-ethanediamine and culminating in the desired hydrochloride salt.

Data Summary and Expected Results

The following table provides a summary of the quantitative aspects of the protocol.

| Parameter | Value | Notes |

| Starting Material | ||

| 1-Phenyl-1,2-ethanediamine | 5.00 g (36.7 mmol) | 1.0 equivalent |

| Reagents | ||

| Concentrated HCl (37%) | 3.06 mL (36.7 mmol) | 1.0 equivalent |

| Di-tert-butyl dicarbonate | 8.01 g (36.7 mmol) | 1.0 equivalent |

| Product | ||

| Compound Name | 2-(Boc-amino)-2-phenylethylamine Hydrochloride | - |

| Molecular Formula | C₁₃H₂₁ClN₂O₂ | - |

| Molecular Weight | 272.77 g/mol | |

| Expected Yield | 75-85% | Yields can vary based on purity of reagents and workup efficiency. |

| Appearance | White to off-white solid | [7] |

| Expected ¹H NMR | Consistent with structure; key signals for Boc group (~1.4 ppm, 9H), aromatic protons (~7.3 ppm, 5H), and methylene/methine protons. | |

| Expected Mass Spec | [M+H]⁺ for free base at m/z 237.16 | M refers to the free base C₁₃H₂₀N₂O₂. |

Conclusion

This guide presents a reliable and selective method for the synthesis of this compound. The cornerstone of this protocol is the strategic use of one equivalent of acid to differentiate the two amine functionalities of the starting material, thereby guiding the Boc-protecting group to the desired position with high fidelity. This approach avoids the formation of significant di-protected byproducts and simplifies purification, making it a highly effective procedure for laboratory and potential scale-up applications. The resulting product is a versatile intermediate, primed for use in the development of novel therapeutics and other advanced chemical entities.

References

-

Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylethylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Pittelkow, M. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. Retrieved from [Link]

-

Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis protocol. Retrieved from [Link]

-

Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1144–1153. Retrieved from [Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. Retrieved from [Link]

-

SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Boc-amino)-2-phenylethylamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ACS Publications. (2004). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 69(17), 5777-5779. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

-

American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

-

PubMed. (2013). N-Boc-protected 1,2-diphenylethylenediamine-based dendritic organogels with multiple-stimulus-responsive properties. Chemistry – An Asian Journal, 8(3), 572-81. Retrieved from [Link]

-

RSC Publishing. (2015). Dual protection of amino functions involving Boc. RSC Advances, 5, 101741-101771. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Garrido, N. M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(3), 310. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for making phenylethylamine compounds.

- Google Patents. (n.d.). Asymmetric synthesis of phenylisopropylamines.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Phenylethylamine - American Chemical Society [acs.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Boc-amino)-2-phenylethylamine HCl

Abstract and Scope

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Boc-amino)-2-phenylethylamine hydrochloride (HCl). This compound serves as a crucial chiral building block and intermediate in medicinal chemistry and peptide synthesis, making a thorough understanding of its characteristics essential for successful process development, formulation, and quality control.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is vital for controlling reactivity in multi-step syntheses, and its presence, along with the hydrochloride salt form, dictates the molecule's behavior.[1][2][3] This document details the compound's identity, summarizes its key physical and chemical properties in tabular form, and provides validated, step-by-step experimental protocols for their determination. The causality behind methodological choices is explained to provide field-proven insights for researchers.

Chemical Identity and Structure

The first step in characterizing any chemical entity is to establish its unambiguous identity. The hydrochloride salt of 2-(Boc-amino)-2-phenylethylamine ensures stability and enhances solubility in certain solvents compared to its freebase form.[4]

-

Chemical Name: tert-butyl (1-amino-2-phenylethyl)carbamate hydrochloride

-

Synonyms: 2-(Boc-amino)-2-phenylethylamine HCl

-

Molecular Formula: C₁₃H₂₁ClN₂O₂[1]

-

Molecular Weight: 272.77 g/mol [1]

-

CAS Number: 1253955-71-3[1]

Structure:

Note: The structure represents the protonated amine forming a salt with the chloride ion.

Core Physicochemical Properties

A summary of the critical physicochemical parameters is presented below. These values are fundamental for predicting the compound's behavior in various experimental and processing conditions.

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white powder/solid.[2] | Influences visual inspection for quality control and initial purity assessment. |

| Melting Point | Data not consistently available for the HCl salt. The related free base has a melting point of ~85°C.[2] The parent compound, 2-phenylethylamine HCl, melts at 220-222°C.[5] | A sharp melting point is a key indicator of purity. The significant increase for the parent amine salt suggests the title compound will have a melting point well above its free base. |

| Solubility | Expected to be soluble in water and alcohols like methanol/ethanol; slightly soluble in chlorinated solvents.[4][6] | Critical for choosing appropriate solvents for reaction, purification, formulation, and analytical testing (e.g., HPLC, NMR). |

| pKa (Predicted) | Two pKa values are expected: one for the protonated primary amine (~9-10) and one for the carbamate N-H (less relevant). | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and chromatographic behavior. |

Analytical Characterization and Protocols

Accurate characterization is the bedrock of chemical research. The protocols described herein are robust, self-validating, and grounded in standard industry practices. The choice of each method is driven by the specific information it provides about the molecule's structure and purity.[7]

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 2-(Boc-amino)-2-phenylethylamine HCl.

Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

Expertise & Causality: ¹H NMR confirms the presence and ratio of all proton-containing groups.[7] For this molecule, we expect to see signals for the Boc group, the phenyl ring, and the ethyl backbone protons. DMSO-d₆ is the solvent of choice as it readily dissolves hydrochloride salts and its residual water peak does not typically interfere with key signals.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[8]

-

Acquisition: Acquire the spectrum at 25°C. Reference the spectrum to the residual DMSO solvent peak at δ ~2.50 ppm.

-

Analysis & Expected Signals:

-

δ ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[9] This is a hallmark signal.

-

δ ~2.8-3.5 ppm (multiplets, 2H): Protons of the -CH₂- group adjacent to the primary amine.

-

δ ~4.5-5.0 ppm (multiplet, 1H): Proton of the -CH- group adjacent to the phenyl ring and the Boc-protected amine.

-

δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.

-

δ ~7.5-8.0 ppm (broad singlet, 1H): N-H proton of the Boc-carbamate.

-

δ ~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium (-NH₃⁺) group.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the molecule, confirming its elemental composition.

-

Trustworthiness & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, preventing fragmentation.[7] We analyze in positive ion mode to detect the protonated molecule. The expected mass will be for the free base ([M+H]⁺), as the HCl is lost in the process. The molecular weight of the free base is 236.31 g/mol .[2][10]

Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.[7]

-

Infusion: Infuse the sample solution directly into the ESI source.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Look for the molecular ion peak corresponding to the free base plus a proton ([C₁₃H₂₀N₂O₂ + H]⁺).

-

Expected m/z: 237.16

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expertise & Causality: This technique is excellent for quickly verifying the success of a Boc-protection reaction. The most critical absorption to observe is the strong carbonyl (C=O) stretch from the carbamate group.[7]

Protocol: FTIR (ATR)

-

Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Analysis & Expected Signals:

-

~3300-3400 cm⁻¹: N-H stretch from the carbamate.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretches.

-

~1680-1710 cm⁻¹: Strong C=O (carbamate carbonyl) stretch. This is a key diagnostic peak.[7]

-

~1500-1600 cm⁻¹: N-H bend and aromatic C=C vibrations.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates.

-

Trustworthiness & Causality: A reverse-phase C18 column is chosen for its versatility with moderately polar compounds. A gradient elution with acetonitrile and water allows for the separation of impurities with different polarities. Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent, improving the peak shape of the protonated amine. System suitability tests (e.g., injection precision, tailing factor) must be performed before analysis to validate the system's performance.

Protocol: Purity by Reverse-Phase HPLC

-

System: HPLC with UV detection at 210 nm and 254 nm.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL.

-

Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage: The compound should be stored at room temperature in a dry, well-sealed container to protect it from moisture.[2]

-

Stability: The Boc group is stable to a wide range of conditions but is labile to strong acids.[7] The hydrochloride salt form is generally stable, but care should be taken to avoid strongly basic conditions which would neutralize the salt and generate the free base.

Conclusion

This guide has detailed the essential physicochemical properties of 2-(Boc-amino)-2-phenylethylamine HCl, a compound of significant interest in modern organic synthesis and drug discovery. By providing not only the characteristic data but also the validated protocols and scientific rationale for their determination, this document serves as a practical resource for researchers. The presented methodologies for NMR, MS, IR, and HPLC analysis form a robust framework for quality assessment and characterization, ensuring the reliability and reproducibility of future scientific work involving this key synthetic intermediate.

References

- A Comparative Guide to Analytical Methods for Confirming Boc Protection. Benchchem.

- This compound. MySkinRecipes.

- tert-butyl N-((1S)-2-amino-1-phenylethyl)

- 2-(Boc-amino)-2-phenylethylamine. MySkinRecipes.

- CAS 156-28-5: 2-Phenylethylamine hydrochloride. CymitQuimica.

- tert-butyl carbam

- 2-Phenylethylamine = 98 156-28-5. Sigma-Aldrich.

- (S)-2-(Boc-amino)-2-phenylethylamine. CymitQuimica.

- Supporting Inform

- EXPERIMENTAL PROCEDURES. Beilstein Journals.

- 2-Phenylethylamine hydrochloride. Chem-Impex.

- 2-Phenylethylamine hydrochloride. ChemicalBook.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-(Boc-amino)-2-phenylethylamine [myskinrecipes.com]

- 3. CAS 137102-30-8: (S)-2-(Boc-amino)-2-phenylethylamine [cymitquimica.com]

- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 5. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate | C13H20N2O2 | CID 24256545 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Boc-amino)-2-phenylethylamine Hydrochloride CAS number and structure

An In-Depth Technical Guide to tert-Butyl (2-amino-1-phenylethyl)carbamate Hydrochloride

Introduction

tert-Butyl (2-amino-1-phenylethyl)carbamate hydrochloride, also known by its synonym 2-(Boc-amino)-2-phenylethylamine Hydrochloride, is a pivotal bifunctional organic molecule. It serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. The compound's structure features a phenethylamine backbone, a primary amine, and a secondary amine protected by a tert-butoxycarbonyl (Boc) group.[1][2] This configuration is of great strategic importance; the acid-labile Boc group allows for selective deprotection under mild conditions, enabling controlled, sequential reactions at one nitrogen atom while the other remains free for chemical transformations.[2]

This guide provides a comprehensive overview of the compound's properties, a conceptual framework for its synthesis, and its significant applications for researchers and professionals in drug development. Its utility is particularly pronounced in the construction of peptides, peptidomimetics, and as a scaffold for chiral ligands and pharmacologically active agents.[1][2]

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, reproducibility of experimental results, and safety. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Key Identifiers:

-

Compound Name: tert-Butyl (2-amino-1-phenylethyl)carbamate hydrochloride

-

Synonym: this compound

The molecular structure incorporates a chiral center at the benzylic carbon (the carbon atom attached to both the phenyl ring and the Boc-protected nitrogen). Therefore, the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The CAS number 1253955-71-3 typically refers to the racemic mixture of the hydrochloride salt.

Chemical Structure

The structure consists of a central ethylamine chain with a phenyl group at the C1 position. The amino group at C1 is protected with a Boc group, while the C2 amino group is protonated to form a hydrochloride salt.

Physicochemical Data

The following table summarizes the key properties of the compound. This data is essential for planning experiments, including determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [1][3] |

| Molecular Weight | 272.77 g/mol | [1][3] |

| IUPAC Name | tert-butyl (2-amino-1-phenylethyl)carbamate hydrochloride | |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at room temperature in a dry environment | [2] |

Synthesis and Methodologies

The synthesis of tert-butyl (2-amino-1-phenylethyl)carbamate hydrochloride relies on the principles of selective protection of diamines. The core challenge is to introduce a single Boc protecting group onto one of the two nitrogen atoms of the precursor, 1-phenyl-1,2-ethanediamine. The primary amine (at C2) is generally more nucleophilic and less sterically hindered than the secondary amine that would be formed after initial reaction, but the benzylic amine (at C1) has different electronic properties. Precise control of reaction conditions is paramount for achieving high yields of the mono-protected product.

Conceptual Synthesis Protocol

The following protocol describes a general, logical pathway for the synthesis. The choice of Boc-donating reagent and solvent system is critical for maximizing selectivity and yield.

Step 1: Mono-Boc Protection of 1-phenyl-1,2-ethanediamine

-

Rationale: The goal is to react one equivalent of the diamine with one equivalent of a Boc-protection reagent. Using the diamine as the limiting reagent can favor di-protection. Therefore, the Boc reagent is typically added slowly to a solution of the diamine.

-

Procedure:

-

Dissolve 1-phenyl-1,2-ethanediamine in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Cool the solution in an ice bath (0 °C) to control the reaction's exothermicity.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent to the stirred diamine solution over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the crude product is worked up, typically involving an aqueous wash to remove any unreacted starting material or byproducts. The organic layer is then dried and concentrated.[4]

-

Step 2: Purification

-

Rationale: The crude reaction mixture will likely contain the desired mono-protected product, some di-protected byproduct, and unreacted starting material. Flash column chromatography is the standard method for isolating the target compound.

-

Procedure:

-

The crude residue is purified by silica gel chromatography.

-

A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, often with a small percentage of triethylamine to prevent the amine from streaking on the silica), is used to separate the components.

-

Step 3: Formation of the Hydrochloride Salt

-

Rationale: Converting the purified free base to its hydrochloride salt enhances its stability, improves its handling characteristics (often converting an oil to a crystalline solid), and increases its water solubility.

-

Procedure:

-

Dissolve the purified tert-butyl (2-amino-1-phenylethyl)carbamate free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a stoichiometric amount (1.0 equivalent) of hydrogen chloride (e.g., as a 2M solution in diethyl ether or as anhydrous HCl gas) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

-

Sources

A Comprehensive Spectroscopic Analysis of 2-(Boc-amino)-2-phenylethylamine HCl: A Guide for Researchers

Introduction

In the landscape of modern drug discovery and peptide synthesis, the structural integrity of chiral building blocks is paramount. 2-(Boc-amino)-2-phenylethylamine hydrochloride is a crucial intermediate, valued for its utility in constructing complex molecular architectures.[1] The presence of a Boc (tert-butoxycarbonyl) protecting group allows for selective chemical manipulations, while the primary amine hydrochloride provides a key reactive site and enhances solubility.[1][2]

This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural verification and quality control of 2-(Boc-amino)-2-phenylethylamine HCl. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles and experimental rationale, ensuring that fellow researchers can confidently interpret their own analytical results. This document is structured to serve as a self-validating reference, grounding every piece of data in established spectroscopic theory and authoritative standards.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. The hydrochloride salt of 2-(Boc-amino)-2-phenylethylamine contains several distinct functional groups that give rise to characteristic spectroscopic signals.

Figure 2: Proposed ESI-MS fragmentation pathway.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of 2-(Boc-amino)-2-phenylethylamine HCl is unequivocally achieved through the synergistic application of NMR, IR, and MS.

-

¹H and ¹³C NMR maps the complete carbon-hydrogen framework, confirming the connectivity of the phenyl, ethyl, and Boc moieties.

-

IR spectroscopy provides definitive proof of the essential functional groups: the ammonium salt, the secondary amide (carbamate), and the monosubstituted aromatic ring.

-

Mass spectrometry confirms the precise molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the labile Boc group.

Together, these techniques provide a robust and self-validating analytical package, ensuring that researchers and drug development professionals can proceed with confidence in the identity and purity of this vital synthetic building block.

References

-

PubChem. 2-Phenylethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). [Link]

-

Dopfer, O., et al. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, Royal Society of Chemistry. [Link]

-

ResearchGate. 1H-NMR spectra of 2-phenylethylamine with host cone-3. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

MySkinRecipes. 2-(Boc-amino)-2-phenylethylamine. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubMed. Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. National Center for Biotechnology Information. [Link]

-

ResearchGate. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction | Request PDF. [Link]

-

PubChem. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

Sources

A Senior Application Scientist's Guide to 2-(Boc-amino)-2-phenylethylamine Hydrochloride: Commercial Availability, Strategic Procurement, and Core Applications

December 2025

Introduction: The Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern drug discovery and peptide chemistry, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-(Boc-amino)-2-phenylethylamine Hydrochloride (CAS No: 199398-33-3) has emerged as a critical chiral building block, valued for its utility in constructing complex molecular architectures. The presence of a Boc-protected amine and a primary amine on a chiral phenylethyl scaffold provides a versatile platform for asymmetric synthesis and the introduction of key pharmacophoric elements. This guide offers an in-depth technical overview of its commercial availability, provides actionable insights for its procurement and quality assessment, and details a validated experimental protocol for its application, empowering researchers and drug development professionals to leverage this reagent with confidence and precision.

Commercial Availability and Supplier Landscape

The procurement of high-quality this compound is the foundational step for its successful implementation in any synthetic workflow. A diverse range of chemical suppliers offer this reagent, varying in scale, purity, and documentation. Below is a comparative analysis of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Availability | Notes |

| Sigma-Aldrich (Merck) | This compound | 1253955-71-3 | Not specified on product page[1] | Check local availability[1] | Often provides comprehensive documentation like CoA and COO.[1] |

| Laibo Chem | This compound | Not explicitly listed | Not specified | Available in 250mg and 1g packages.[2] | Pricing is readily available on their website. |

| MySkinRecipes | This compound | 1253955-71-3 | 95%[2] | Available in 250mg and 1g, with a 10-20 day lead time.[2] | Provides a product description outlining its applications.[2] |

| Apollo Scientific | (R)-2-(Boc-amino)-2-phenylethylamine | 137102-65-9 | 97% | Currently out of stock. | Note: This is the free base and a specific enantiomer. |

| AChemBlock | (R)-2-(Boc-amino)-2-phenylethylamine | 137102-65-9 | 95% | Available in 250mg. | Note: This is the free base and a specific enantiomer.[3] |

Expert Insight on Procurement: When selecting a supplier, researchers should look beyond just price and availability. Requesting a Certificate of Analysis (CoA) is crucial to verify the purity, identity (typically confirmed by ¹H NMR and/or Mass Spectrometry), and enantiomeric excess (if applicable) of the batch. For GMP or regulated environments, supplier qualification and a consistent supply chain are critical considerations.

Scientific Rationale and Key Applications

The utility of this compound stems from the orthogonal nature of its two amine functionalities. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the benzylic amine, which is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions.[4] This allows for the selective functionalization of the primary amine, followed by the deprotection and subsequent modification of the newly revealed benzylic amine.

This strategic design makes the compound a valuable intermediate in the synthesis of:

-

Peptidomimetics and Peptide Scaffolds: It serves as a non-natural amino acid surrogate, enabling the synthesis of peptides with modified backbones to enhance proteolytic stability and biological activity.[2]

-

Chiral Ligands and Catalysts: The inherent chirality of the molecule makes it a precursor for the development of novel ligands for asymmetric catalysis.

-

Bioactive Molecules and Pharmaceutical Ingredients: It is a key building block in the synthesis of enzyme inhibitors, receptor ligands, and other drug candidates.[2]

Experimental Protocol: Acid-Mediated Boc Deprotection

The removal of the Boc group to liberate the benzylic amine is a common and critical step in the utilization of this compound. The following protocol provides a detailed, validated method for this transformation.

Diagram of the Boc Deprotection Workflow

Caption: A stepwise workflow for the acid-mediated deprotection of this compound.

Step-by-Step Methodology

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in a suitable solvent such as dioxane or methanol (approximately 10 mL per gram of starting material).

-

Place the flask in an ice bath to cool the solution to 0°C.

-

-

Acid Addition:

-

Slowly add 3-4 equivalents of a 4M solution of HCl in dioxane to the stirred solution. The addition should be done dropwise to control any potential exotherm.

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable. This typically takes 1-3 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a non-polar solvent such as diethyl ether and stir vigorously. This will cause the product to precipitate as the dihydrochloride salt.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired 2-amino-2-phenylethylamine dihydrochloride.

-

Causality Behind Experimental Choices:

-

Choice of Acid: 4M HCl in dioxane is a common and effective reagent for Boc deprotection. It is sufficiently acidic to cleave the Boc group efficiently while being commercially available in an anhydrous form, which is important for moisture-sensitive subsequent reactions. Trifluoroacetic acid (TFA) is another common choice, but its volatility and corrosiveness can be less desirable.[5][6]

-

Solvent Selection: Dioxane and methanol are good solvents for both the starting material and the acid reagent, ensuring a homogenous reaction mixture.

-

Temperature Control: The initial addition of acid at 0°C is a precautionary measure to control any potential exotherm, especially on a larger scale. The reaction is typically efficient at room temperature.

-

Work-up Procedure: Precipitation with a non-polar solvent like diethyl ether is an effective method for isolating the polar hydrochloride salt product from any non-polar byproducts.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents used in its deprotection.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrochloric acid is corrosive and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all reagents before use.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and organic synthesis. A thorough understanding of its commercial availability, coupled with stringent quality assessment, is essential for reliable and reproducible results. The provided experimental protocol for Boc deprotection, grounded in sound scientific principles, offers a robust starting point for the successful application of this important chiral intermediate. By adhering to best practices in procurement, handling, and application, researchers can effectively unlock the synthetic potential of this powerful reagent.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Laibo Chem. This compound. Available at: [Link]

Sources

- 1. This compound | 1253955-71-3 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. (R)-2-(Boc-amino)-2-phenylethylamine 95% | CAS: 137102-65-9 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.igem.wiki [static.igem.wiki]

A Senior Application Scientist's Guide to the Strategic Use of Boc Protection in 2-Phenylethylamine Derivatives

Preamble: The Strategic Imperative for Amine Protection in Bioactive Scaffolds

The 2-phenylethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters (dopamine, norepinephrine), natural products, and synthetic pharmaceuticals.[1] Its inherent nucleophilicity and basicity, conferred by the primary amine, are pivotal to its biological activity but present a significant challenge during multi-step chemical synthesis.[2][3] Unchecked, this reactive amine can engage in undesired side reactions, leading to low yields and complex purification challenges.

This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone in the synthetic chemist's toolkit for temporarily masking the reactivity of the amine function in 2-phenylethylamine derivatives. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, strategic considerations for deprotection, and its role in complex orthogonal protection schemes, providing field-proven insights for researchers and drug development professionals.

The Boc Group: A Profile in Stability and Controlled Lability

The Boc group is a carbamate-based protecting group renowned for its robustness.[4] It is remarkably stable under basic, nucleophilic, and reductive conditions, a characteristic that allows for a wide array of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine.[5] Its utility, however, is defined by its predictable and clean removal under acidic conditions.[2][4]

The most common reagent for its installation is di-tert-butyl dicarbonate (Boc₂O), which is favored over reagents like t-butyl chloroformate due to its superior stability and ease of handling.[5] The protection reaction proceeds via a straightforward nucleophilic attack of the 2-phenylethylamine on the electrophilic anhydride.[5][6]

Sources

A Senior Application Scientist's Guide to the Synthesis of Chiral 2-Phenylethylamine Building Blocks

Abstract

Chiral 2-phenylethylamines are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and chiral catalysts. Their profound impact stems from their ability to interact stereoselectively with biological targets, a property dictated by the precise three-dimensional arrangement of their atoms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for accessing these invaluable chiral building blocks. We will delve into the mechanistic underpinnings and practical considerations of asymmetric synthesis, enzymatic resolutions, and the use of chiral auxiliaries, offering field-proven insights to inform experimental design and execution.

The Strategic Importance of Chirality in 2-Phenylethylamine Scaffolds

The 2-phenylethylamine motif is a privileged scaffold in drug discovery, largely due to its presence in endogenous catecholamines like dopamine and adrenaline, which allows it to cross the blood-brain barrier.[1][2] This property makes it a valuable component in the design of centrally acting therapeutic agents. The introduction of a stereocenter at the α- or β-position of the ethylamine side chain dramatically influences the molecule's pharmacological profile. Often, only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even responsible for undesirable side effects. Consequently, the development of robust and efficient methods for the stereoselective synthesis of 2-phenylethylamines is of paramount importance.[2][3]

This guide will explore three major pillars of chiral 2-phenylethylamine synthesis:

-

Asymmetric Synthesis: The direct creation of a single enantiomer from a prochiral precursor.

-

Resolution of Racemates: The separation of a 50:50 mixture of enantiomers.

-

Chiral Auxiliaries: The temporary incorporation of a chiral moiety to direct stereoselective transformations.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical approach to chiral molecules. This section will explore key methodologies that have proven effective for the synthesis of chiral 2-phenylethylamines.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of enamides or β-enamino esters is a powerful and well-established method for the synthesis of chiral amines.[4] Rhodium complexes bearing chiral phosphine ligands are frequently employed catalysts for this transformation.[5][6]

The choice of chiral ligand is critical for achieving high enantioselectivity. The ligand coordinates to the rhodium center, creating a chiral environment that directs the facial selectivity of hydrogen addition to the double bond.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an N-Aryl β-Enamino Ester [4]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (e.g., TangPhos, 1.1 mol%) in a degassed solvent (e.g., THF) is stirred for 30 minutes.

-

Reaction Setup: The N-aryl β-enamino ester substrate is dissolved in the reaction solvent in a high-pressure autoclave.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).

-

Reaction Monitoring and Workup: The reaction is stirred at a specified temperature until completion (monitored by TLC or GC). Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral N-aryl β-amino ester.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis.[2][7] Chiral Brønsted acids, such as phosphoric acids, and bifunctional organocatalysts have been successfully employed in the synthesis of chiral 2-phenylethylamines.[1] These catalysts activate the substrate through hydrogen bonding or the formation of chiral ion pairs, thereby directing the stereochemical outcome of the reaction.

One notable example is the asymmetric allylation of imines, which provides access to chiral homoallylic amines.[8]

Data Summary: Organocatalyzed Asymmetric Allylation of N-Acylimines [8]

| Catalyst | Substrate Scope | Yield (%) | Enantiomeric Excess (% ee) |

| 3,3'-Diaryl-BINOL | Aromatic & Aliphatic | 75-94 | 90-99 |

| Aminophenol | Aromatic, Heteroaromatic, Aliphatic, α,β-unsaturated | High | 76-98 |

Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic resolution is a highly effective method for separating racemic mixtures of chiral amines.[9][10] Enzymes, particularly lipases and transaminases, exhibit exquisite stereoselectivity, allowing for the selective transformation of one enantiomer while leaving the other untouched.

Kinetic Resolution using Lipases

Lipases are commonly used for the kinetic resolution of racemic amines via enantioselective acylation.[11] In this process, the enzyme selectively catalyzes the acylation of one enantiomer of the amine, leading to a mixture of the acylated amine and the unreacted, enantiomerically enriched amine. These can then be separated by standard chromatographic techniques.

Dynamic Kinetic Resolution with Transaminases

A more advanced strategy is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[12][13] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. Transaminases are particularly well-suited for DKR of amines.[12][14]

Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution of a Racemic Amine [14][15]

-

Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.5), dissolve the racemic amine, a catalytic amount of pyruvate, and pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme Addition: Add the desired transaminase enzyme (e.g., from Arthrobacter sp. for R-selectivity or a different transaminase for S-selectivity).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the conversion.

-

Workup and Isolation: Once the desired conversion (typically around 50% for kinetic resolution) is reached, the reaction is quenched (e.g., by adjusting the pH). The product and remaining starting material are then extracted with an organic solvent and separated by chromatography.

Chiral Auxiliaries: A Removable Guide for Stereocontrol

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[3][16] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.

(S)-1-Phenylethylamine is a widely used and commercially available chiral auxiliary.[3][17] It can be readily coupled with carboxylic acids to form chiral amides. Deprotonation of the α-proton of the acyl group generates a chiral enolate, where the bulky phenyl group of the auxiliary sterically blocks one face, directing electrophilic attack to the opposite face.[3]

Conclusion and Future Outlook

The synthesis of chiral 2-phenylethylamine building blocks remains a vibrant and evolving field of research. While established methods like asymmetric hydrogenation and the use of chiral auxiliaries continue to be workhorses in both academic and industrial settings, newer strategies involving organocatalysis and biocatalysis are offering more sustainable and efficient alternatives. The choice of synthetic route will ultimately depend on factors such as the desired scale, the specific substitution pattern of the target molecule, and the available resources. As our understanding of catalytic processes deepens and new catalysts are discovered, we can expect the development of even more powerful and selective methods for accessing these critical chiral building blocks, further empowering the discovery and development of new medicines and materials.

References

-

Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Díez, D., & Garrido, N. M. (2015). 2-Phenethylamines in Medicinal Chemistry: A Review. Current medicinal chemistry, 22(15), 1833–1850. [Link]

-

Moran, J., & Lebœuf, D. (2023). Relevance of β-arylethylamine motifs and strategies towards their asymmetric assembly. Nature Synthesis, 2(10), 944-958. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Muñoz, L., Rodriguez, A. M., Rosell, G., Bosch, M. P., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & biomolecular chemistry, 9(23), 8171–8179. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chirality: The Impact of 1-Phenylethylamine in Modern Chemical Manufacturing. [Link]

-

Pozhydaiev, V., Muller, C., Moran, J., & Lebœuf, D. (2023). Catalytic Synthesis of β-(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie (International ed. in English), 62(41), e202309289. [Link]

-

Skarżewski, J. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. [Link]

-

Manchado, A., García-González, Á., Riesco, P., Nieto, C. T., Díez, D., & Garrido, N. M. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Molecules, 30(1), 1. [Link]

-

Gawley, R. E., & Aubé, J. (Eds.). (1996). Principles of Asymmetric Synthesis. Elsevier. [Link]

-

Gstrein, X., Sinner, F. M., & Gruber-Khadjawi, M. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Reaction Chemistry & Engineering, 8(5), 1148-1158. [Link]

-

Koszelewski, D., Müller, M., & Faber, K. (2008). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical communications, (13), 1528-1530. [Link]

-

Pozhydaiev, V., Muller, C., Moran, J., & Lebœuf, D. (2023). Catalytic Synthesis of β-(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie (International ed. in English), 62(41), e202309289. [Link]

-

Panoutsopoulos, A., & Koukouritaki, S. B. (2011). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Amino acids, 41(4), 987–995. [Link]

-

Martínez-Montero, L., Gotor-Fernández, V., & Lavandera, I. (2015). Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. ChemCatChem, 7(19), 3101-3107. [Link]

-

Antos, N., Skrzypek, J., Wieczorkiewicz, P., Reiter, T., & Borowiecki, P. (2025). Photo‐Biocatalytic One‐Pot Conversion of 1,1‐Disubstituted Alkenes into Optically Enriched Primary Amines. Advanced Synthesis & Catalysis. [Link]

-

Shin, J. S., & Kim, B. G. (2002). Kinetic analysis of R-selective omega-transaminases for determination of intrinsic kinetic parameters and computational modeling of kinetic resolution of chiral amine. Journal of molecular catalysis. B, Enzymatic, 17(3-5), 159–168. [Link]

-

Muñoz, L., Rodriguez, A. M., Rosell, G., Bosch, M. P., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & biomolecular chemistry, 9(23), 8171–8179. [Link]

-

Wang, T. (2022). One-pot Synthesis Of Chiral Phenethylamine Based On Asymmetric Transfer Hydrogenation And Dynamic Kinetic Resolution To Construct Chiral Phenethylamine (Master's thesis, China). [Link]

-

Muñoz, L., Rodriguez, A. M., Rosell, G., Bosch, M. P., & Guerrero, A. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 9(23), 8171-8179. [Link]

-

Mitu, F. R., & Plesu, N. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1234-1262. [Link]

-

Hayashi, T., Mise, T., Fukushima, M., Kagotani, M., Nagashima, N., Hamada, Y., ... & Kumada, M. (1980). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1, 1130-1134. [Link]

-

Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

-

Vidal, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(23), 7759-7774. [Link]

-

Li, Y., Li, Y., & Zhang, Y. (2010). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Chinese Journal of Chemical Engineering, 18(5), 856-861. [Link]

-

García-González, Á., Manchado, A., Riesco, P., Nieto, C. T., Díez, D., & Garrido, N. M. (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. SynOpen, 9(01), 315-325. [Link]

-

Dai, Q., Yang, W., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic letters, 7(23), 5343–5345. [Link]

-

Wang, D., Chen, Z., & Yu, Z. (2025). Rhodium-Catalyzed Homogeneous Asymmetric Hydrogenation of Naphthylamine Derivatives. Journal of the American Chemical Society. [Link]

-

Brunie, S., Mazan, J., Langlois, N., & Kagan, H. B. (1983). Asymmetric hydrogenation catalysis. X-ray structural and catalytic studies of the rhodium (I) complex with (R)-Cycphos. Journal of Organometallic Chemistry, 252(1), C1-C4. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium | Semantic Scholar [semanticscholar.org]

- 8. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globethesis.com [globethesis.com]

- 14. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to Boc-protected amino acids in peptide synthesis

<An In-depth Technical Guide to Boc-Protected Amino Acids in Peptide Synthesis

In the landscape of chemical peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and applicability. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered alongside Merrifield's solid-phase peptide synthesis (SPPS), remains a powerful and relevant methodology. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the principles and practices of Boc-based SPPS. We will explore the core chemistry, detail the cyclical synthesis protocol, address common challenges, and provide field-proven insights to enable robust and efficient peptide production.

Introduction: The Genesis of Modern Peptide Synthesis

The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield revolutionized the field, transforming a labor-intensive solution-phase process into a streamlined, automatable technique.[1][2] At the heart of this innovation was the use of a temporary protecting group for the α-amino group of incoming amino acids, preventing unwanted polymerization and allowing for controlled, stepwise chain elongation.[3][4] The tert-butyloxycarbonyl (Boc) group, introduced by Carpino, Anderson, and McKay in 1957, became the cornerstone of Merrifield's initial strategy.[5][6]

The Boc/Benzyl (Bzl) strategy is founded on a principle of graduated acid lability.[3][7] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[3][4][8] This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection or the peptide's anchor to the resin support.[9][10]

The Core Chemistry of the Boc Protecting Group

Protection of the α-Amino Group

The Boc group is installed on the α-amino group of an amino acid via nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9][11] The reaction proceeds by the nucleophilic attack of the amino group on a carbonyl carbon of the anhydride under basic conditions.[9][12][13]

Acid-Catalyzed Deprotection

The removal of the Boc group is the key repetitive step in the synthesis cycle and is achieved with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl carbocation and a transient carbamic acid, which readily decarboxylates to release the free amine and carbon dioxide.[9][13]

A critical consideration during deprotection is the trapping of the electrophilic tert-butyl carbocation.[4] If left unchecked, this cation can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3] To prevent these side reactions, scavengers such as dithiothreitol (DTE) or thioanisole are often added to the deprotection solution.[3][5]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS process is a cyclical workflow involving several distinct steps, repeated for each amino acid added to the growing peptide chain.[7][9]

Step-by-Step Experimental Protocol

The following protocol outlines a single cycle for manual Boc-SPPS.

Materials:

-

Peptide-resin from the previous cycle (Nα-Boc protected)

-

Dichloromethane (DCM)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[7]

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM

-

N,N-Dimethylformamide (DMF)

-

Boc-protected amino acid (3 equivalents)

-

Coupling Reagent: HBTU (2.9 equivalents)

-

Coupling Base: DIEA (6 equivalents)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM within a fritted reaction vessel for 30-60 minutes with gentle agitation.[7] Drain the solvent.

-

Boc Deprotection:

-

Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes (pre-wash).[7] Drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[5][7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (5-7 times) to remove all residual acid.[7]

-

-

Neutralization:

-

Amino Acid Coupling:

-

In-Process Monitoring (Kaiser Test):

-

Remove a small sample of resin beads (10-15) and wash them thoroughly.

-

Perform the Kaiser test to detect the presence of free primary amines.[14][15]

-

A negative result (colorless or yellow beads) indicates complete coupling. A positive result (dark blue beads) indicates an incomplete reaction, necessitating a recoupling step.[15][16]

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next synthesis cycle.

-

In-Process Validation: The Kaiser Test Protocol

The Kaiser (ninhydrin) test is a crucial qualitative tool for ensuring the trustworthiness of each coupling step.[14][17]

| Reagent | Preparation |

| Solution A | 1) Dissolve 16.5 mg KCN in 25 mL H₂O. 2) Dilute 1 mL of this solution with 49 mL of pyridine.[15] |

| Solution B | Dissolve 1.0 g ninhydrin in 20 mL of n-butanol.[15] |

| Solution C | Dissolve 40 g phenol in 20 mL of n-butanol.[15] |

Procedure:

-

Place 10-15 washed resin beads in a small test tube.

-

Add 2-3 drops of each solution (A, B, and C).

-

Heat the tube at 110°C for 5 minutes.[15]

-

Observe the color: Dark blue beads indicate free primary amines (incomplete coupling), while colorless or yellow beads indicate their absence (complete coupling).[15]

Side-Chain Protection and Final Cleavage

A key element of the Boc strategy is the selection of side-chain protecting groups that are stable to repeated TFA treatment but can be removed in the final step. Benzyl-based protectors are the most common choice.[3][8]

| Amino Acid | Common Boc/Bzl Side-Chain Protecting Group |

| Arg | Tosyl (Tos), Nitro (NO₂)[18] |

| Asp, Glu | Benzyl ester (OBzl) |

| Cys | 4-methylbenzyl (Meb) |

| His | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp)[18] |

| Lys | 2-Chlorobenzyloxycarbonyl (2-ClZ)[18] |

| Ser, Thr | Benzyl ether (Bzl)[18] |

| Trp | Formyl (For) |

| Tyr | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) |

The Final Step: HF Cleavage

Upon completion of chain assembly, the peptide must be cleaved from the resin support and all side-chain protecting groups must be removed. In Boc-SPPS, this is most commonly achieved using strong, corrosive acids, with anhydrous hydrogen fluoride (HF) being the historical gold standard.[19][20][21]

CAUTION: Anhydrous HF is extremely toxic and corrosive. It requires a specialized, HF-resistant apparatus (typically made of Teflon/Kel-F) and must be handled with extreme care and appropriate personal protective equipment in a dedicated fume hood.[5][19][22]

The HF cleavage reaction proceeds via an SN1 mechanism, generating carbocations from the cleaved protecting groups.[19] To prevent these reactive species from modifying the final peptide, a "scavenger cocktail" is essential.[19][23]

Common HF Cleavage Protocol ("Low-High HF"): This two-step procedure is recommended for peptides containing sensitive residues.[22]

-

"Low HF" Step: The peptide-resin is first treated with a milder mixture (e.g., HF:DMS:p-cresol, 25:65:10) at 0°C for 2 hours. This removes more labile protecting groups (like Trp(For)) under conditions that minimize alkylation.[22]

-

"High HF" Step: After removing the low-HF mixture, the resin is treated with a stronger cocktail (e.g., HF:p-cresol, 90:10) for 1 hour at 0°C. This cleaves the remaining, more resistant protecting groups and releases the peptide from the resin.[19][22]

-

Workup: The HF is carefully evaporated under a stream of nitrogen. The crude peptide is then precipitated from the remaining scavenger/resin mixture using cold diethyl ether, collected by filtration or centrifugation, and washed extensively to remove impurities.[7][19] The final product is then typically purified by reverse-phase HPLC.

Boc vs. Fmoc: A Comparative Analysis

While Fmoc chemistry has become dominant for routine synthesis due to its milder conditions, Boc-SPPS retains significant advantages, particularly for complex or industrial-scale syntheses.[8][]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Deprotection | Moderate Acid (TFA)[8] | Mild Base (Piperidine)[] |

| Side-Chain Protection | Benzyl-based (Acid Labile)[8] | t-Butyl-based (Acid Labile)[] |

| Final Cleavage | Strong Acid (HF, TFMSA)[8] | Moderate Acid (TFA)[8] |

| Key Advantages | - Mature, well-validated process[]- Can be superior for long or aggregation-prone sequences due to protonation of the peptide backbone[8]- Lower cost of bulk reagents | - Milder overall conditions[8][]- Avoids use of highly hazardous HF[4]- Better for acid-sensitive residues[]- Amenable to real-time monitoring[] |

| Key Disadvantages | - Requires hazardous strong acids (HF)- Requires specialized equipment[6][21]- Repeated acid treatment can degrade some sequences | - Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation)- Piperidine can be difficult to remove completely |

Conclusion

The Boc protection strategy, though one of the original techniques in solid-phase peptide synthesis, remains a robust and powerful tool in the arsenal of the modern peptide chemist. Its advantages in synthesizing long, difficult, or hydrophobic sequences ensure its continued relevance.[6][19] While the hazardous nature of the final cleavage step requires specialized infrastructure and stringent safety protocols, the maturity of the methodology and the extensive validation behind it provide a high degree of reliability.[] A thorough understanding of the underlying chemistry, adherence to validated protocols, and diligent in-process monitoring are the keys to successfully leveraging Boc-SPPS for the production of high-quality synthetic peptides for research and drug development.

References

- A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Str

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.

- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.

- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.

- SPPS. American Peptide Society.

- 26.7: Peptide Synthesis. Chemistry LibreTexts.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace.

- Why Fmoc-Protected Amino Acids Domin

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.

- HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str

- Amine Protection and Deprotection. Master Organic Chemistry.

- Amino Acid Derivatives for Peptide Synthesis. [Source not available].

- Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed.

- Application Notes and Protocols for Peptide Cleavage

- Boc Solid Phase Peptide Synthesis. ChemPep.

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].

- Protecting Groups in Peptide Synthesis. Biosynth.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

- Minimal Protection Str

- The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. Benchchem.

- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Source not available].

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Source not available].

- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.

- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. csbio.com [csbio.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. americanpeptidesociety.org [americanpeptidesociety.org]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Peptidomimetics: Coupling 2-(Boc-amino)-2-phenylethylamine with Amino Acids

Introduction: The Significance of Chiral Phenylethylamine Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—is a cornerstone of drug discovery.[1][2] These compounds often exhibit enhanced metabolic stability, oral bioavailability, and receptor selectivity compared to their natural peptide counterparts. A particularly valuable building block in this field is the chiral 2-phenylethylamine scaffold. Its incorporation into peptide chains can introduce conformational constraints and novel pharmacophoric features, making it a privileged structure in the design of bioactive agents.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable coupling of 2-(Boc-amino)-2-phenylethylamine hydrochloride with a variety of N-protected amino acids. We will delve into the critical aspects of this synthesis, from the initial handling of the starting material to the selection of optimal coupling reagents and reaction conditions. The protocols outlined herein are designed to be robust and reproducible, with a strong emphasis on the chemical rationale behind each step to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Understanding the Substrate: Key Considerations for 2-(Boc-amino)-2-phenylethylamine

2-(Boc-amino)-2-phenylethylamine presents a unique set of characteristics that must be considered for successful peptide coupling:

-

Steric Hindrance: The presence of a phenyl group and a Boc-protecting group in close proximity to the primary amine introduces moderate steric bulk. This can influence the accessibility of the amine for nucleophilic attack and may necessitate the use of highly efficient coupling reagents.[5][6][7]

-

Chiral Integrity: The molecule contains a stereocenter at the carbon bearing the amino and phenyl groups. Therefore, it is paramount to employ coupling conditions that minimize the risk of racemization of the coupled amino acid.[8]

-

Starting Material Form: The amine is supplied as a hydrochloride salt, which requires neutralization prior to the coupling reaction to liberate the free amine necessary for nucleophilic attack on the activated carboxylic acid.

Pre-Coupling Procedure: Liberation of the Free Amine

The initial and critical step before initiating the coupling reaction is the in situ neutralization of the this compound salt. This is typically achieved by the addition of a non-nucleophilic organic base.

Protocol 1: Neutralization of the Amine Salt

-

Dissolve the 2-(Boc-amino)-2-phenylethylamine HCl (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-